8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1214844-54-8
Cat. No.: VC3363217
Molecular Formula: C22H23FN2O4
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214844-54-8 |
|---|---|
| Molecular Formula | C22H23FN2O4 |
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | 8-benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C22H23FN2O4/c23-18-8-4-7-17(13-18)20(26)25-19(21(27)28)15-29-22(25)9-11-24(12-10-22)14-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2,(H,27,28) |
| Standard InChI Key | CCOXZWOIDICZKY-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4 |
Introduction
8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds. Spiro compounds are characterized by their unique structural feature, where two rings share a single atom. This compound, in particular, incorporates a benzyl group, a fluorobenzoyl group, and a carboxylic acid group within its structure.
Synthesis and Preparation
The synthesis of 8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic synthesis techniques. The process may include:
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Formation of the Spiro Core: This involves the reaction of appropriate precursors to form the spiro ring system.
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Introduction of the Benzyl Group: Often achieved through alkylation reactions.
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Attachment of the 3-Fluorobenzoyl Group: Typically involves acylation reactions.
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Introduction of the Carboxylic Acid Group: May involve oxidation or hydrolysis steps.
Synthesis Steps Table
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Precursor A, Precursor B | High temperature, catalyst |
| 2 | Alkylation | Benzyl halide, base | Solvent like DMF, room temperature |
| 3 | Acylation | 3-Fluorobenzoyl chloride, base | Solvent like pyridine, room temperature |
| 4 | Hydrolysis | Acid or base catalyst | Water or aqueous solvent, elevated temperature |
Potential Applications
Given its complex structure, 8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid could serve as a precursor for synthesizing pharmaceuticals or agrochemicals. The presence of a fluorine atom and a carboxylic acid group may enhance its interaction with biological targets, making it a candidate for drug development.
Potential Applications Table
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Drug candidate for neurological or metabolic disorders |
| Agrochemicals | Pesticide or herbicide intermediate |
| Organic Synthesis | Intermediate for synthesizing complex molecules |
Research Challenges Table
| Challenge | Description |
|---|---|
| Synthesis Optimization | Improving yield and purity through optimized reaction conditions |
| Biological Screening | Conducting comprehensive tests to identify potential biological activities |
| Scalability | Developing methods for large-scale synthesis while maintaining cost-effectiveness |
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